molecular formula C14H10ClN3O B13870639 3-(2-Amino-6-chloroquinazolin-4-yl)phenol

3-(2-Amino-6-chloroquinazolin-4-yl)phenol

Cat. No.: B13870639
M. Wt: 271.70 g/mol
InChI Key: FYZZCNYMSNNNHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Amino-6-chloroquinazolin-4-yl)phenol is a chemical compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-6-chloroquinazolin-4-yl)phenol typically involves the reaction of 2-amino-6-chloroquinazoline with phenol under specific conditions. One common method involves the use of a catalyst such as l-proline to facilitate the reaction. The reaction conditions often include refluxing the reactants in a suitable solvent, such as toluene, for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-6-chloroquinazolin-4-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, or sulfonic acids can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-chloroquinazolin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

3-(2-amino-6-chloroquinazolin-4-yl)phenol

InChI

InChI=1S/C14H10ClN3O/c15-9-4-5-12-11(7-9)13(18-14(16)17-12)8-2-1-3-10(19)6-8/h1-7,19H,(H2,16,17,18)

InChI Key

FYZZCNYMSNNNHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=NC3=C2C=C(C=C3)Cl)N

Origin of Product

United States

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